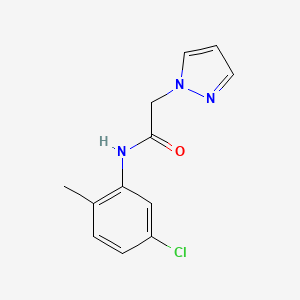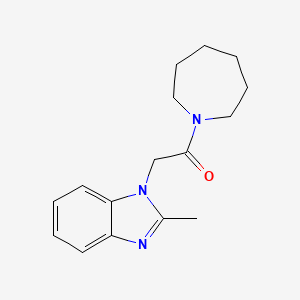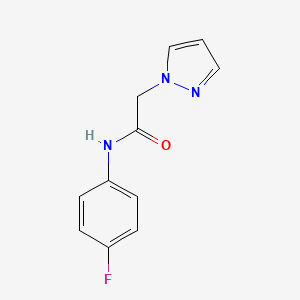
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide, also known as CP-47,497 or simply CP-47, is a synthetic cannabinoid that has been extensively studied in scientific research. This compound is structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC), and has been used as a tool to investigate the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
CP-47 acts as a potent agonist of CB1 receptors, which are primarily located in the brain and nervous system. Activation of these receptors leads to a range of effects on the body, including altered mood, appetite, and pain perception.
Biochemical and Physiological Effects:
CP-47 has been shown to have a range of biochemical and physiological effects on the body. These effects include altered neurotransmitter release, changes in gene expression, and modulation of immune function. Additionally, this compound has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties.
Advantages and Limitations for Lab Experiments
One advantage of using CP-47 in scientific research is that it allows researchers to investigate the endocannabinoid system and its role in various physiological processes. Additionally, this compound has been shown to have a range of effects on the body, making it a useful tool for studying the effects of cannabinoid receptor activation. However, one limitation of using CP-47 is that it is a synthetic compound and may not fully replicate the effects of natural cannabinoids found in the body.
Future Directions
There are many potential future directions for research on CP-47 and the endocannabinoid system. One area of interest is the potential therapeutic uses of this compound, particularly in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanisms of action of CP-47 and how it interacts with other systems in the body. Finally, there is a need for continued research into the safety and potential side effects of this compound, particularly in the context of its potential use as a therapeutic agent.
Synthesis Methods
CP-47 is synthesized through a multi-step process involving the reaction of 5-chloro-2-methylphenylhydrazine with ethyl 2-bromoacetate to form the intermediate ethyl 2-(5-chloro-2-methylphenyl)hydrazinecarboxylate. This intermediate is then reacted with 2,3-dihydro-1H-pyrazol-1-yl-acetic acid to form the final product, N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide.
Scientific Research Applications
CP-47 has been used extensively in scientific research to investigate the endocannabinoid system and its role in various physiological processes. This compound has been shown to activate CB1 receptors in the brain and peripheral tissues, leading to a range of effects on the body.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-9-3-4-10(13)7-11(9)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSLQMWJUSLVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)

![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)

![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)
